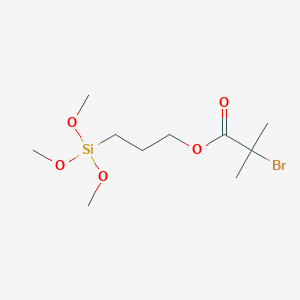

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

314021-97-1 |

|---|---|

Molecular Formula |

C10H20BrO5Si- |

Molecular Weight |

328.25 g/mol |

IUPAC Name |

2-bromo-2-methyl-6-trimethoxysilylhexanoate |

InChI |

InChI=1S/C10H21BrO5Si/c1-10(11,9(12)13)7-5-6-8-17(14-2,15-3)16-4/h5-8H2,1-4H3,(H,12,13)/p-1 |

InChI Key |

VRQIHPDFVNOGJU-UHFFFAOYSA-M |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Introduction

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a bifunctional molecule of significant interest in materials science and bioconjugation. Its structure uniquely combines a tertiary alkyl bromide, a common initiator for atom transfer radical polymerization (ATRP), with a trimethoxysilyl group, which is reactive towards hydroxylated surfaces, enabling the covalent attachment to substrates like silica and glass. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its handling, reactivity, and application. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes computed data, information on structurally related compounds, and established chemical principles to provide a robust technical profile.

The primary compound discussed in this guide is identified as trimethoxysilyl 2-bromo-2-methylhexanoate on platforms such as PubChem.[1]

Molecular Structure and Key Functional Groups

The chemical structure of this compound dictates its physical and chemical properties. It possesses two key functional groups: the α-bromo ester and the trimethoxysilyl group.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate: A Key ATRP Initiator for Surface Modification

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, a bifunctional molecule of significant interest in materials science and polymer chemistry. Its structure uniquely combines a tertiary alkyl bromide, which serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), and a trimethoxysilyl group, enabling covalent attachment to silica-based substrates and other hydroxyl-bearing surfaces. This dual functionality makes it an invaluable tool for the "grafting-from" approach to surface modification, allowing for the growth of well-defined polymer brushes on various materials.

The synthetic strategy outlined herein is a robust two-step process designed for efficiency and high yield. The route commences with the platinum-catalyzed hydrosilylation of a commercially available unsaturated alcohol, followed by an esterification reaction to introduce the ATRP initiating moiety. This approach is favored over alternatives due to its selectivity and the mild conditions employed, which are compatible with the functional groups present in the intermediate and final products.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 5-hexen-1-ol.

-

Hydrosilylation of 5-hexen-1-ol: The terminal alkene of 5-hexen-1-ol is reacted with trimethoxysilane in the presence of a platinum catalyst, typically Karstedt's catalyst, to yield 6-(trimethoxysilyl)hexan-1-ol. This reaction is highly selective for the terminal double bond, leaving the hydroxyl group intact.

-

Esterification of 6-(trimethoxysilyl)hexan-1-ol: The intermediate alcohol is then esterified with 2-bromo-2-methylpropionyl bromide in the presence of a base, such as triethylamine, to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-(trimethoxysilyl)hexan-1-ol

This procedure details the platinum-catalyzed hydrosilylation of 5-hexen-1-ol with trimethoxysilane. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-hexen-1-ol | 100.16 | 10.0 g | 99.8 mmol |

| Trimethoxysilane | 122.22 | 14.6 g | 119.8 mmol |

| Karstedt's Catalyst | ~6000 | 100 µL | ~0.002 mmol |

| Anhydrous Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add 5-hexen-1-ol (10.0 g, 99.8 mmol) and anhydrous toluene (100 mL).

-

Purge the flask with argon for 15 minutes.

-

Add Karstedt's catalyst (100 µL) to the stirred solution.

-

Slowly add trimethoxysilane (14.6 g, 119.8 mmol) dropwise to the reaction mixture at room temperature over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the toluene.

-

The crude product is then purified by vacuum distillation to yield 6-(trimethoxysilyl)hexan-1-ol as a colorless oil.

Step 2: Synthesis of this compound

This procedure describes the esterification of 6-(trimethoxysilyl)hexan-1-ol with 2-bromo-2-methylpropionyl bromide. The reaction should be performed in an anhydrous solvent and under an inert atmosphere.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-(trimethoxysilyl)hexan-1-ol | 222.38 | 10.0 g | 44.9 mmol |

| 2-bromo-2-methylpropionyl bromide | 229.90 | 11.3 g | 49.4 mmol |

| Triethylamine | 101.19 | 5.5 g | 54.4 mmol |

| Anhydrous Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum, add 6-(trimethoxysilyl)hexan-1-ol (10.0 g, 44.9 mmol) and anhydrous DCM (100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (5.5 g, 54.4 mmol) to the solution.

-

In the dropping funnel, dissolve 2-bromo-2-methylpropionyl bromide (11.3 g, 49.4 mmol) in anhydrous DCM (50 mL).

-

Add the acid bromide solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is quenched by the addition of 50 mL of deionized water.

-

The organic layer is separated and washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless oil.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Safety Considerations

-

Trimethoxysilane: Flammable and reacts with water to produce methanol. Handle in a well-ventilated fume hood.

-

Karstedt's Catalyst: Handle with care, as platinum compounds can be sensitizers.

-

2-bromo-2-methylpropionyl bromide: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Triethylamine: Flammable and has a strong odor. Handle in a fume hood.

-

Dichloromethane: A suspected carcinogen. Handle in a fume hood.

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. This bifunctional ATRP initiator is a valuable tool for researchers in polymer chemistry and materials science, enabling the creation of well-defined polymer-grafted surfaces with a wide range of potential applications, from biocompatible coatings to responsive materials. The provided step-by-step protocols, when followed with the appropriate safety precautions, should allow for the successful synthesis of this important compound.

A Technical Guide to the Spectral Analysis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate: Predicted NMR and FTIR Data for Researchers

This technical guide provides an in-depth analysis of the predicted spectral data for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, a specialized organosilane likely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][2][3][4] Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral characteristics, grounded in established spectroscopic principles and data from analogous structures.

Introduction to this compound

This compound is a bifunctional molecule featuring a tertiary alkyl bromide and a trimethoxysilyl group. The alkyl bromide moiety is a well-known initiating group for ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[1][4][5] The trimethoxysilyl group provides a reactive site for covalent attachment to surfaces, particularly silica-based materials, or for the formation of cross-linked networks through hydrolysis and condensation. This dual functionality makes it a valuable compound for surface modification and the creation of hybrid organic-inorganic materials. Accurate spectral characterization is paramount for verifying the synthesis and purity of this initiator.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below, based on the analysis of similar chemical environments in related compounds.[6][7][8][9][10][11][12][13]

Predicted ¹H NMR Spectrum (in CDCl₃)

The expected proton NMR spectrum would exhibit distinct signals for the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.58 | Singlet | 9H | Si(OCH ₃)₃ | The nine equivalent protons of the three methoxy groups on the silicon atom are expected to appear as a sharp singlet. This chemical shift is characteristic of methoxysilanes. |

| ~1.95 | Singlet | 6H | C(Br)(CH ₃)₂ | The six equivalent protons of the two methyl groups attached to the carbon bearing the bromine atom will appear as a singlet. The electronegativity of the adjacent bromine and carbonyl group will cause a downfield shift.[6][8] |

| ~1.80 - 1.90 | Multiplet | 2H | -C(O)CH ₂- | These protons are alpha to the carbonyl group and will be shifted downfield. |

| ~1.40 - 1.60 | Multiplet | 4H | -CH₂-CH ₂-CH ₂-CH₂-Si | The protons on the central part of the alkyl chain are expected to have overlapping signals in this region. |

| ~0.60 - 0.70 | Multiplet | 2H | -CH₂-CH₂ -Si | The protons on the carbon adjacent to the silicon atom will be the most upfield of the methylene groups. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the ester group is expected to be significantly downfield. |

| ~65 | C (Br)(CH₃)₂ | The quaternary carbon attached to the bromine atom will be deshielded.[9] |

| ~51 | Si(OC H₃)₃ | The carbons of the methoxy groups on the silicon atom have a characteristic chemical shift in this region. |

| ~35 | -C(O)C H₂- | The carbon alpha to the carbonyl group will be shifted downfield. |

| ~32 | C(Br)(C H₃)₂ | The carbons of the two methyl groups attached to the carbon with the bromine atom.[9] |

| ~29 | -CH₂-C H₂-CH₂- | One of the central methylene carbons in the alkyl chain. |

| ~24 | -C H₂-CH₂-Si | The methylene carbon beta to the silicon atom. |

| ~9 | -CH₂-C H₂-Si | The carbon atom directly bonded to the silicon atom will be the most upfield of the sp³ carbons in the chain. |

Predicted FTIR Spectral Data

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The predicted characteristic vibrational frequencies for this compound are summarized below.[14][15][16][17][18][19][20]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2975 - 2860 | C-H stretch | Alkyl (CH₃, CH₂) | These absorptions are characteristic of sp³ C-H bonds.[15] |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption band is expected for the carbonyl group of the hexanoate ester.[21] |

| 1260 - 1200 | C-O stretch | Ester | The C-O single bond stretch of the ester will appear in this region. |

| 1190, 1080 | Si-O-C stretch | Trimethoxysilyl | Strong and characteristic absorptions for the Si-O-C linkages are expected in this region.[16][21] |

| 840 - 790 | Si-C stretch | Alkylsilyl | The stretching vibration of the silicon-carbon bond. |

| 750 - 500 | C-Br stretch | Alkyl bromide | A weak to medium absorption in the fingerprint region is characteristic of the carbon-bromine bond.[15] |

Experimental Protocols

To obtain experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Visualizing Molecular Structure and Key Data

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for spectral analysis and structural elucidation.

Conclusion

This technical guide provides a comprehensive prediction of the NMR and FTIR spectral data for this compound. While experimental verification is always the gold standard, these predicted spectra, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers working with this and similar ATRP initiators. The detailed analysis of expected chemical shifts and vibrational frequencies will aid in the identification and characterization of this important bifunctional molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]

- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-2-methylpropane(507-19-7) 1H NMR [m.chemicalbook.com]

- 9. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-methylhexanoic acid(4536-23-6) 1H NMR [m.chemicalbook.com]

- 13. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]

- 14. Infrared spectra of the germyl and silyl anions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 15. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. gelest.com [gelest.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-BROMO-2-METHYLBUTANE(507-36-8) IR Spectrum [chemicalbook.com]

- 19. 2-Bromo-2-methylpropane(507-19-7) IR Spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils [redalyc.org]

Solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in Organic Solvents

Disclaimer: This document provides a predictive analysis of the solubility of this compound based on its molecular structure and the known properties of similar compounds. As of the latest update, specific experimental solubility data for this compound is not publicly available. The information herein is intended to guide researchers in solvent selection and to provide a robust framework for experimental solubility determination.

Introduction

This compound is a bifunctional organosilane molecule of significant interest in materials science and synthetic chemistry. Its structure combines a reactive trimethoxysilyl group, capable of forming covalent bonds with inorganic substrates, and an α-bromo ester moiety, which can serve as an initiator for atom transfer radical polymerization (ATRP) or as a site for nucleophilic substitution. This dual functionality makes it a valuable compound for surface modification, the synthesis of organic-inorganic hybrid materials, and the creation of polymer brushes.

Optimizing the use of this compound in any application—be it a surface coating formulation, a polymerization reaction, or a purification process—hinges on a thorough understanding of its solubility in various organic solvents. The choice of solvent dictates not only the dissolution of the compound but also its reactivity, stability, and the morphology of the resulting materials. This guide provides a detailed analysis of the predicted solubility of this compound and presents a standardized protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of this compound, we must first analyze its molecular structure and the contribution of each functional group to its overall polarity and intermolecular interactions.

-

Molecular Formula: C₁₀H₂₁BrO₅Si

-

Molecular Weight: 329.26 g/mol

-

Key Functional Groups:

-

Trimethoxysilyl Group (-Si(OCH₃)₃): This is a polar and highly reactive group. The silicon-oxygen bonds are susceptible to hydrolysis in the presence of water or other protic solvents, forming silanol (-Si-OH) intermediates that can then condense. In aprotic media, this group contributes to the molecule's polarity.

-

Hexanoate Alkyl Chain (-(CH₂)₄-): This C4 alkyl chain is a significant nonpolar segment of the molecule. Its length suggests that it will interact favorably with nonpolar solvents through London dispersion forces.

-

Ester Group (-C(=O)O-): The ester linkage is polar and can act as a hydrogen bond acceptor. It contributes to solubility in polar aprotic and, to some extent, polar protic solvents.

-

α-Bromo-α-methyl Moiety (-C(Br)(CH₃)-): The carbon-bromine bond is polar, creating a dipole moment. This feature enhances solubility in solvents with moderate to high polarity.

-

The overall character of the molecule is amphiphilic, with a polar, reactive silyl head and a moderately nonpolar alkyl bromide tail. This structure suggests a broad, but nuanced, solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior in different solvent classes.[1][2]

Predicted Solubility Profile

Based on the structural analysis, the solubility of this compound can be predicted across a range of common organic solvents. A structurally similar compound, 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, is reported to be miscible in polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile, lending confidence to these predictions.[3]

Nonpolar Solvents

-

Examples: Hexane, Toluene, Cyclohexane

-

Predicted Solubility: Soluble.

-

Rationale: The dominant nonpolar hexanoate chain will interact favorably with nonpolar solvents through van der Waals forces.[4][5] While the polar groups may be less well-solvated, the energy required to break the intermolecular forces within the solute and solvent is likely to be compensated by the formation of new solute-solvent interactions.

Polar Aprotic Solvents

-

Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)

-

Predicted Solubility: Soluble to Freely Soluble.

-

Rationale: This class of solvents offers the best balance for solvating the entire molecule. Their permanent dipoles can interact effectively with the polar ester, C-Br, and trimethoxysilyl groups.[3] At the same time, their organic nature allows for favorable interactions with the alkyl chain.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water

-

Predicted Solubility:

-

Alcohols (Methanol, Ethanol): Sparingly Soluble to Soluble, but Reactive .

-

Water: Insoluble and Reactive .

-

-

Rationale: The trimethoxysilyl group is highly susceptible to hydrolysis in the presence of protic solvents like alcohols and water. This reaction is often catalyzed by trace amounts of acid or base. While the molecule may appear to dissolve, it is likely undergoing a chemical transformation to form silanols and their condensation products (siloxanes). The long nonpolar alkyl chain significantly limits its solubility in water.[4]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Notes |

| Nonpolar | Hexane, Toluene, Cyclohexane | Soluble | Driven by London dispersion forces interacting with the alkyl chain. |

| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate, Acetone, Acetonitrile | Freely Soluble | Offers a good balance of interactions for both polar and nonpolar segments of the molecule. Considered the most suitable class of solvents for dissolution without reaction. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble (Reactive) | The trimethoxysilyl group is prone to hydrolysis/solvolysis, leading to chemical instability of the solute. |

| Aqueous | Water | Insoluble (Reactive) | The large nonpolar component prevents dissolution, and the trimethoxysilyl group will readily hydrolyze at the interface. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) with an internal standard).

Step-by-Step Methodology

-

Preparation of a Supersaturated Mixture:

-

Add an excess amount of this compound to a pre-weighed glass vial. The goal is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a constant, moderate speed for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the minimum time required to reach a plateau in concentration.[6] For most organic systems, 24-48 hours is a reasonable starting point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[7]

-

-

Sample Collection and Preparation:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered sample to a known volume using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using the pre-validated analytical method (e.g., GC, HPLC, or NMR).

-

Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Diagram 2: Solute-Solvent Interactions

Caption: Predicted interactions between the solute and solvent classes.

Conclusion

This compound is predicted to be a versatile compound with good solubility in a wide range of common nonpolar and polar aprotic organic solvents. Its solubility is governed by the interplay between its nonpolar alkyl chain and its multiple polar functional groups. The most suitable solvents for creating stable solutions are polar aprotic solvents like THF, dichloromethane, and ethyl acetate. Conversely, the use of polar protic solvents such as alcohols and water should be approached with caution, as they are likely to induce hydrolysis of the reactive trimethoxysilyl group, compromising the chemical integrity of the compound. For all critical applications, the predictive guidance provided in this document should be supplemented with empirical data generated using a standardized protocol, such as the shake-flask method detailed herein.

References

An In-Depth Technical Guide to a Bifunctional Silane: Addressing the Identity and Applications of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

A Note on Chemical Identity: Initial investigations into "2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate" have revealed significant ambiguity in its chemical structure and identity across various chemical databases. The CAS number most frequently associated with this name, 314021-97-1, is definitively assigned to the compound 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate by major chemical suppliers and databases.[1][2][3] Given the lack of verifiable data for a structure with a trimethoxysilyl group at the 6-position of a hexanoate backbone, this guide will focus on the well-characterized and commercially available 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate . This bifunctional molecule possesses the core chemical features implied by the user's query and is of significant interest to researchers in materials science and drug development.

Technical Guide: 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate

This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, a versatile bifunctional molecule.

Molecular Structure and Physicochemical Properties

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is an organosilane that features two key functional groups: a trimethoxysilyl group and a 2-bromo-2-methylpropanoate group. This dual functionality allows it to act as a bridge between inorganic surfaces and organic polymers.

| Property | Value | Source |

| Molecular Formula | C10H21BrO5Si | [2] |

| Molecular Weight | 329.26 g/mol | [2] |

| CAS Number | 314021-97-1 | [1][2][3] |

| IUPAC Name | 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | [2] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥ 96% | [3] |

Synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate

The synthesis of this bifunctional molecule is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propan-1-ol.

Reaction Scheme:

Caption: Synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

Detailed Protocol:

-

Reactant Preparation: Equimolar amounts of 2-bromo-2-methylpropanoic acid and 3-(trimethoxysilyl)propan-1-ol are dissolved in an anhydrous, aprotic solvent such as toluene or dichloromethane.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, or a coupling agent like dicyclohexylcarbodiimide (DCC) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Key Chemical Reactions and Mechanisms

The utility of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate stems from the distinct reactivity of its two functional groups.

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with other silanol groups to form stable siloxane bonds (-Si-O-Si-). This process is fundamental to its use as a surface modification agent.

References

Navigating the Nuances of a Niche Silane: A Technical Guide to 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate and Its Analogs

An important introductory note: The compound specified, 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, is not readily found in commercial catalogs or scientific literature. This suggests it may be a novel or highly specialized molecule not available through standard suppliers. However, a closely related and commercially prevalent analog, 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS No. 314021-97-1), shares key functional groups and offers a valuable case study for understanding the purity, grading, and analytical considerations relevant to this class of bifunctional silanes. This guide will focus on this well-documented analog to provide the in-depth technical insights requested.

Introduction: The Dual-Reactive Silane

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a versatile molecule that bridges the organic and inorganic worlds. Its structure is characterized by two key reactive centers: a hydrolyzable trimethoxysilyl group and an α-bromo ester. This duality allows it to function as a surface modifier and a polymerization initiator. The trimethoxysilyl end can form covalent bonds with hydroxyl-rich inorganic surfaces like silica and glass, while the bromoester group serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. This makes the compound a cornerstone in the synthesis of polymer brushes for applications ranging from biocatalyst stabilization to advanced materials development.[1]

Chemical Identity and Properties

A clear understanding of the molecule's fundamental properties is essential for its proper handling and application.

| Property | Value |

| CAS Number | 314021-97-1 |

| Molecular Formula | C10H21BrO5Si |

| Molecular Weight | 328.25 g/mol |

| IUPAC Name | 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate |

| Appearance | Colorless to pale yellow liquid |

| Storage | Inert atmosphere, room temperature |

Purity and Available Grades: A Supplier's Perspective

For specialized chemical reagents like 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, the concept of "grades" is less about standardized categories (e.g., ACS Reagent Grade) and more about the purity level guaranteed by the supplier. The vast majority of commercial offerings for this compound are of a single grade, typically defined by a minimum purity determined by Gas Chromatography (GC).

Standard Purity: Most suppliers offer this compound at a purity of ≥96% .[2][3] This level is suitable for most research and development applications, particularly in materials science and surface modification, where minor impurities may not significantly impact the outcome.

Potential Impurities: While specific impurity profiles are proprietary, a general understanding of the synthesis process allows for an educated assessment of likely contaminants. The synthesis typically involves the esterification of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propanol.[1] Therefore, potential impurities could include:

-

Unreacted starting materials (the acid and the alcohol).

-

Solvents used during the reaction and purification steps.

-

By-products from side reactions, such as the self-condensation of the trimethoxysilyl groups if moisture is present.

For highly sensitive applications, such as in the development of pharmaceutical intermediates or high-purity electronics, a standard purity of ≥96% may be insufficient. In such cases, researchers may need to perform additional purification steps, such as vacuum distillation, or work with a custom synthesis provider to achieve a higher purity specification (e.g., >99%).

Analytical Workflow for Purity Determination

Ensuring the purity of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is critical for reproducible results. A multi-step analytical workflow is typically employed for quality control.

Caption: Workflow for the comprehensive analysis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

Step-by-Step Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for determining the purity of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate and identifying potential impurities.

Objective: To quantify the purity of the analyte and identify any volatile impurities.

Materials:

-

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is around 1 mg/mL.

-

Ensure the solvent is free from contaminants that could interfere with the analysis.

-

-

Instrument Setup:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). Use a split injection mode to avoid overloading the column.

-

Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Mass Spectrometer: Set to scan a mass range appropriate for the analyte and expected impurities (e.g., 40-500 m/z).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data, which will consist of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.

-

-

Data Interpretation:

-

Peak Identification: The main peak in the chromatogram should correspond to the target compound. Its mass spectrum can be compared to a reference library or analyzed based on expected fragmentation patterns to confirm its identity. Other smaller peaks represent impurities.

-

Purity Calculation: The purity is typically calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram (Area % method).

-

Trustworthiness and Self-Validation:

-

Internal Consistency: The fragmentation pattern observed in the mass spectrum must be consistent with the known structure of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

-

External Validation: For rigorous quantification, a calibration curve can be generated using a certified reference standard, if available.

-

Spiking: To confirm the identity of suspected impurities, the sample can be "spiked" with a small amount of a pure standard of the suspected compound. An increase in the corresponding peak area confirms its identity.

Conclusion: A Call for Precision

While the specifically named this compound remains elusive, its close analog, 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, provides a robust platform for understanding the quality considerations for bifunctional silanes. For researchers and drug development professionals, a thorough understanding of purity, potential contaminants, and the analytical methods to verify them is not merely a procedural formality—it is a prerequisite for reliable, reproducible, and meaningful scientific outcomes. The protocols and insights provided herein serve as a guide to navigating the complexities of these powerful chemical tools.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate as a Bifunctional ATRP Initiator

Introduction: Bridging Organic Polymers and Inorganic Surfaces

In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical frontier for innovation. The ability to covalently tether well-defined polymer chains to surfaces like silica, glass, and metal oxides unlocks unprecedented control over surface properties, leading to advancements in fields ranging from biocompatible materials and biosensors to advanced coatings and nanocomposites. 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate emerges as a pivotal molecule in this endeavor, acting as a powerful bifunctional linker.

This molecule is ingeniously designed with two distinct reactive moieties:

-

A trimethoxysilyl group , which serves as a robust anchor to inorganic surfaces rich in hydroxyl groups. Through hydrolysis and condensation reactions, it forms stable siloxane (Si-O-Si) bonds with the substrate.

-

A 2-bromo-2-methylhexanoate group , which functions as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).[1] This tertiary alkyl bromide structure allows for the controlled, "living" growth of a wide variety of polymer chains directly from the surface.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its fundamental properties, mechanism of action, and provide detailed, field-proven protocols for its synthesis and application in surface-initiated ATRP (SI-ATRP).

Physicochemical Properties

A thorough understanding of the initiator's properties is paramount for its successful application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | trimethoxysilyl 2-bromo-2-methylhexanoate | --INVALID-LINK-- |

| CAS Number | 314021-97-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₂₁BrO₅Si | --INVALID-LINK-- |

| Molecular Weight | 329.26 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid (inferred) | General knowledge |

| Solubility | Soluble in many organic solvents (e.g., THF, toluene, chloroform) | General knowledge |

| Boiling Point | Not explicitly reported; expected to be >200 °C | Inferred from similar compounds |

| Density | Not explicitly reported | Inferred from similar compounds |

Mechanism of Action: A Dual-Functionality Approach

The utility of this compound lies in its sequential, two-stage mechanism of action: surface immobilization followed by polymer chain growth.

-

Surface Immobilization via Silanization: The trimethoxysilyl end of the molecule is the key to surface attachment. In the presence of trace amounts of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica or glass, forming stable, covalent siloxane bonds (Si-O-Surface). Neighboring silanol groups on the initiator molecules can also self-condense to form a cross-linked polysiloxane network on the surface, enhancing the stability of the initiator layer.

-

Initiation of Polymerization via ATRP: Once the initiator is anchored to the surface, the 2-bromo-2-methylhexanoate moiety is exposed and ready to initiate polymerization. In a typical ATRP setup, a transition metal complex (commonly a copper(I) halide with a nitrogen-based ligand) reversibly abstracts the bromine atom from the initiator. This process generates a radical on the initiator, which then reacts with a monomer to start the growth of a polymer chain. The transition metal complex, now in a higher oxidation state (e.g., Cu(II)Br₂), acts as a deactivator, reversibly transferring the bromine atom back to the growing polymer chain end. This dynamic equilibrium between active (radical) and dormant (halogen-capped) species is the hallmark of ATRP, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The following diagram illustrates this dual-functionality workflow:

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the esterification of 6-hydroxy-2-bromo-2-methylhexanoic acid followed by reaction with a silane. A more direct approach involves the reaction of a suitable bromo-acid with a silyl-alcohol. The following is a general procedure that can be adapted.

Materials:

-

6-Bromohexanoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

(3-Aminopropyl)trimethoxysilane (APTMS) or a similar hydroxyl- or amino-functionalized trimethoxysilane

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

2-Bromo-2-methylpropionyl bromide

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Methyl 6-bromohexanoate (Intermediate) [2]

-

In a 250 mL round-bottom flask, combine 6-bromohexanoic acid (e.g., 20 g, 1 equivalent), methanol (100 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-bromohexanoate.

-

Purify the product by vacuum distillation if necessary.

Step 2: Functionalization with the Trimethoxysilyl Group

This step can be achieved through various routes. One common method is to react the bromo-ester with an amino-silane, followed by conversion of the ester to the desired bromo-initiator structure. A more direct synthesis, if starting materials are available, would be preferable. The following illustrates a multi-step conversion.

-

Amine Functionalization: In a flame-dried, argon-purged flask, dissolve methyl 6-bromohexanoate (1 equivalent) in anhydrous DCM. Add (3-Aminopropyl)trimethoxysilane (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Filter the reaction mixture to remove any salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure.

-

Conversion to ATRP Initiator: Dissolve the amino-functionalized silane ester (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in an argon-purged flask at 0 °C.

-

Add 2-bromo-2-methylpropionyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Final Work-up and Purification: Filter the triethylammonium bromide salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final product by column chromatography on silica gel.

Note: This is a generalized procedure. The specific reaction conditions may need to be optimized. Always handle reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Surface-Initiated ATRP from Silica Substrates

This protocol details the process of grafting polymer brushes from a silica surface (e.g., a silicon wafer or silica nanoparticles).

Materials:

-

Silica substrates (silicon wafers, silica nanoparticles)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Anhydrous toluene

-

This compound

-

Monomer (e.g., methyl methacrylate (MMA), styrene, N-isopropylacrylamide (NIPAM))

-

Copper(I) bromide (CuBr)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy))

-

Anisole or another suitable solvent for polymerization

-

Methanol, Dichloromethane (for rinsing)

-

Schlenk line and glassware

Procedure:

Step 1: Substrate Preparation and Cleaning

-

Clean the silica substrates to remove organic contaminants and generate surface hydroxyl groups. For silicon wafers, immerse them in piranha solution for 30-60 minutes. For silica nanoparticles, they can be calcined or treated with an appropriate cleaning solution.

-

After cleaning, rinse the substrates extensively with deionized water and then with ethanol.

-

Dry the substrates in an oven at 110-120 °C for at least 2 hours and then cool under vacuum or in a desiccator.

Step 2: Immobilization of the Initiator

-

Place the clean, dry substrates in a reaction vessel (e.g., a Schlenk flask for nanoparticles or a petri dish in a vacuum chamber for wafers).

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the substrates in the initiator solution. For nanoparticles, stir the suspension.

-

Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (argon or nitrogen).

-

After the reaction, remove the substrates and rinse them thoroughly with toluene, followed by dichloromethane and ethanol to remove any physisorbed initiator.

-

Dry the initiator-functionalized substrates under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Step 3: Surface-Initiated ATRP

-

In a Schlenk flask, add the initiator-functionalized substrates.

-

In a separate Schlenk flask, prepare the polymerization solution. For example, to target a degree of polymerization of 200 for MMA:

-

Add CuBr (1 equivalent relative to the surface-immobilized initiator, though the exact amount is often estimated or run in parallel with a sacrificial initiator).

-

Add PMDETA (2 equivalents relative to CuBr).

-

Add the monomer, MMA (e.g., 200 equivalents relative to the initiator).

-

Add a solvent such as anisole.

-

-

Deoxygenate the polymerization solution by three freeze-pump-thaw cycles.

-

Under an inert atmosphere, transfer the deoxygenated polymerization solution to the Schlenk flask containing the initiator-functionalized substrates.

-

Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 60-90 °C) and stir if using nanoparticles.

-

Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is a function of the polymerization time.

-

To stop the polymerization, open the flask to air and cool it down.

-

Remove the substrates and wash them extensively with a good solvent for the polymer (e.g., dichloromethane or THF) to remove any non-grafted polymer. Soxhlet extraction is often used for thorough cleaning.

-

Dry the polymer brush-grafted substrates under vacuum.

Characterization:

-

Initiator Layer: The successful immobilization of the initiator can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine and silicon, and by contact angle measurements, which should show a change in surface wettability. Ellipsometry can be used to measure the thickness of the initiator layer on flat substrates.

-

Polymer Brushes: The growth of the polymer brushes can be characterized by:

-

Ellipsometry: To measure the thickness of the dry polymer layer.

-

Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness.

-

FTIR Spectroscopy: To identify the characteristic functional groups of the polymer.

-

Contact Angle Goniometry: To assess the change in surface energy and wettability.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer chains. This requires cleaving the polymer from the surface, often by using hydrofluoric acid for silica substrates.[3] Alternatively, a "sacrificial" initiator can be added to the polymerization solution, and the polymer formed in solution is analyzed by GPC, assuming it has similar characteristics to the surface-grafted polymer.[4]

-

Application Example: Thermoresponsive Surfaces with Poly(N-isopropylacrylamide) Brushes

By using N-isopropylacrylamide (NIPAM) as the monomer in Protocol 2, a thermoresponsive surface can be created. Below its lower critical solution temperature (LCST) of approximately 32 °C in water, the poly(NIPAM) brushes are hydrated and extended, resulting in a hydrophilic surface. Above the LCST, the brushes collapse and dehydrate, leading to a more hydrophobic surface. This switching behavior is highly valuable for applications in cell sheet engineering, smart valves, and sensors.

The following diagram illustrates the thermoresponsive behavior of poly(NIPAM) brushes:

Conclusion

This compound is a versatile and powerful tool for the surface modification of inorganic materials. Its dual functionality allows for the robust anchoring of an ATRP initiator to a wide range of substrates, enabling the subsequent growth of well-defined polymer brushes. The protocols and information provided in this application note offer a solid foundation for researchers to explore the vast possibilities of this molecule in creating advanced functional materials. As with any chemical procedure, appropriate safety precautions should always be taken, and optimization of the reaction conditions for specific substrates and monomers is encouraged.

References

Grafting Polymers from Silica Nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): An Application Note and Protocol

Introduction: Engineering Nanoscale Surfaces with Polymeric Precision

Silica nanoparticles (SNPs) are a cornerstone of advanced materials science, prized for their thermal stability, biocompatibility, and tunable size.[1][2] However, their inherent surface chemistry often requires modification to achieve desired functionality and compatibility with surrounding matrices, particularly in fields like drug delivery, nanocomposites, and biosensing.[3][4] Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) has emerged as a powerful and versatile "grafting from" technique to covalently tether well-defined polymer chains—or "brushes"—to the surface of these nanoparticles.[5][6][7]

This method offers unparalleled control over the grafted polymer's molecular weight, architecture, and functionality, allowing for the precise engineering of the nanoparticle's surface properties.[6][8] The "living" nature of ATRP ensures that polymer chains grow from the surface in a controlled manner, resulting in a dense layer of polymers with a narrow molecular weight distribution.[8][9] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for grafting polymers from silica nanoparticles using SI-ATRP. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Scientific Rationale: A Three-Step Path to Functionalized Nanoparticles

The SI-ATRP process from silica nanoparticles is a multi-step endeavor, logically sequenced to build the final hybrid material. Each step is critical for the success of the subsequent one.

-

Surface Activation (Silanization): The journey begins with the pristine silica nanoparticle. Its surface is rich in silanol (Si-OH) groups, which serve as anchor points. However, these groups are not directly suitable for initiating polymerization. Therefore, a silane coupling agent is introduced to functionalize the surface.[10][11] These agents possess a dual-functionality: a silane group (e.g., triethoxysilane) that reacts with the surface silanols to form stable siloxane (Si-O-Si) bonds, and a terminal functional group (e.g., amine, thiol, or hydroxyl) that will be used in the next step. The choice of silane dictates the chemistry of initiator immobilization. For instance, an amine-terminated silane like (3-aminopropyl)triethoxysilane (APTES) is commonly used to later react with an acyl halide initiator.[5][9]

-

Initiator Immobilization: With the surface now decorated with reactive functional groups, the ATRP initiator is covalently attached. This is arguably the most critical step, as the density of the immobilized initiator directly influences the grafting density of the resulting polymer brushes.[8] A common and highly efficient initiator is α-bromoisobutyryl bromide (BIBB), which readily reacts with surface amine or hydroxyl groups to form a stable amide or ester linkage, respectively, leaving a terminal alkyl halide that can initiate polymerization.[5][9][12] Thorough washing after this step is paramount to remove any non-covalently bound initiator, which could lead to uncontrolled polymerization in the solution phase during the next step.

-

Surface-Initiated Polymerization (SI-ATRP): This is the core "grafting from" step where the polymer chains are grown. The initiator-functionalized silica nanoparticles are dispersed in a solution containing the desired monomer, a transition metal catalyst (typically a copper(I) complex), and a ligand. The catalyst complex reversibly activates and deactivates the terminal alkyl halide on the nanoparticle surface, allowing for the controlled, sequential addition of monomer units and the growth of polymer chains.[3][13] The controlled nature of this radical polymerization minimizes termination reactions, leading to polymers of a predetermined molecular weight and low polydispersity.[8][14] Newer variations like Activators Regenerated by Electron Transfer (ARGET) ATRP allow for the use of significantly lower catalyst concentrations and are more tolerant to oxygen, making the process more robust and environmentally friendly.[7][15][16]

The entire workflow is a testament to the principles of controlled chemical synthesis, where each step builds upon the last to create a well-defined, functional nanomaterial.

Figure 1. A generalized workflow for grafting polymers from silica nanoparticles via SI-ATRP.

Detailed Protocols and Methodologies

The following protocols are provided as a comprehensive guide. Researchers should note that optimal conditions may vary depending on the specific nanoparticle size, monomer, and desired polymer characteristics.

PART A: Materials and Reagents

This table outlines the typical materials and reagents required for the SI-ATRP process.

| Reagent / Material | Purpose | Typical Supplier | Purity / Grade |

| Silica Nanoparticles (SNPs) | Core substrate | Sigma-Aldrich, Alfa Aesar | Specified diameter (e.g., 50-200 nm) |

| (3-Aminopropyl)triethoxysilane (APTES) | Silanization agent | Sigma-Aldrich, Gelest | ≥98% |

| α-Bromoisobutyryl bromide (BIBB) | ATRP initiator | Sigma-Aldrich | 98% |

| Toluene, Anhydrous | Solvent | Sigma-Aldrich | ≥99.8% |

| Triethylamine (TEA) | Acid scavenger | Sigma-Aldrich | ≥99.5% |

| Monomer (e.g., Styrene, MMA, HEMA) | Polymer building block | Sigma-Aldrich | Inhibitor removed |

| Copper(I) bromide (CuBr) | ATRP catalyst | Sigma-Aldrich | 99.99% |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Catalyst ligand | Sigma-Aldrich | ≥99% |

| Ethanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Washing solvents | Fisher Scientific | ACS Grade |

PART B: Step-by-Step Experimental Protocols

Protocol 1: Silanization of Silica Nanoparticles with APTES

Causality: This step leverages the reaction between the ethoxy groups of APTES and the surface silanol groups of the SNPs to form a stable, covalent layer of amine-functionalized silica. Toluene is used as an anhydrous solvent to prevent premature hydrolysis and self-condensation of APTES in the bulk solution. The reaction is often carried out at elevated temperatures to drive the condensation reaction to completion.

-

Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Use ultrasonication for 15-20 minutes to ensure a homogeneous suspension.

-

Add 1.0 mL of APTES to the suspension under a nitrogen atmosphere.

-

Heat the mixture to 80°C and stir for 12 hours under nitrogen.[9]

-

Cool the reaction to room temperature. Collect the amine-functionalized nanoparticles (SNP-NH2) by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the collected particles thoroughly to remove unreacted APTES. This is a critical purification step. Perform sequential washing and centrifugation cycles: 2x with toluene, 2x with ethanol.

-

Dry the purified SNP-NH2 under vacuum at 60°C overnight.

Protocol 2: Immobilization of ATRP Initiator (BIBB)

Causality: This protocol creates the surface-bound initiator sites. The reaction is an acylation where the highly reactive acyl bromide of BIBB reacts with the primary amines on the SNP-NH2 surface. Triethylamine (TEA) is added as a base to neutralize the HBr byproduct, driving the reaction forward. The reaction is initiated at 0°C to control the exothermic reaction and then warmed to ensure high reaction efficiency.

-

Disperse 0.5 g of the dried SNP-NH2 in 150 mL of anhydrous toluene in a 250 mL round-bottom flask. Add 6.8 mL of triethylamine (TEA).[12]

-

Ultrasonicate the mixture for 1 hour to ensure full dispersion.

-

Cool the flask in an ice-water bath (0°C).

-

Slowly add 3.0 mL of α-bromoisobutyryl bromide (BIBB) dropwise to the stirring suspension.[12] Maintain the temperature at 0°C for 2 hours.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Collect the initiator-functionalized nanoparticles (SNP-Br) by centrifugation.

-

Wash the particles extensively to remove all traces of unreacted BIBB and triethylammonium bromide salt. Perform sequential washing and centrifugation cycles: 2x with toluene, 2x with dichloromethane (DCM), and 2x with ethanol.

-

Dry the purified SNP-Br under vacuum at 40°C overnight.

Figure 2. Reaction scheme for initiator immobilization on an amine-functionalized surface.

Protocol 3: SI-ATRP of a Generic Monomer (e.g., Methyl Methacrylate)

Causality: This is the polymerization step. The monomer, initiator-functionalized SNPs, catalyst (CuBr), and ligand (PMDETA) are combined. The system must be deoxygenated because oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), quenching the polymerization. The ratio of monomer to initiator will theoretically determine the degree of polymerization, and thus the length of the polymer brushes.

-

In a Schlenk flask, add 100 mg of the dried SNP-Br, 10.0 mL of the desired monomer (e.g., methyl methacrylate, MMA), and 10.0 mL of a suitable solvent (e.g., anisole or DMF).

-

Add the ligand, PMDETA (e.g., 0.1 mmol).

-

Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Under a positive pressure of nitrogen, quickly add the catalyst, CuBr (e.g., 0.05 mmol).

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C) and stir. The polymerization time will dictate the final molecular weight of the grafted polymer (e.g., 4-24 hours).

-

To stop the polymerization, cool the flask and expose the mixture to air. This will oxidize the Cu(I) catalyst, effectively halting the reaction.

-

Dilute the mixture with a good solvent (e.g., THF or DCM) and collect the polymer-grafted nanoparticles by centrifugation.

-

Wash the particles multiple times with a suitable solvent to remove the catalyst, unreacted monomer, and any free polymer that may have formed in solution.

-

Dry the final polymer-grafted silica nanoparticles under vacuum.

Characterization and Validation

To confirm the success of each step, a suite of characterization techniques should be employed. This self-validating system ensures the integrity of the protocol.

| Technique | Purpose | Expected Outcome |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm functional group changes at each step. | SNP-NH2: Appearance of N-H bending peaks. SNP-Br: Appearance of C=O stretching from the ester/amide bond. SNP-Polymer: Appearance of characteristic peaks from the polymer (e.g., C=O stretch for PMMA).[10][12] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica core. | A stepwise increase in weight loss at temperatures >150°C from pristine SNP to SNP-NH2, SNP-Br, and finally SNP-Polymer, indicating successful grafting.[9][12] |

| Transmission Electron Microscopy (TEM) | To visualize the nanoparticles and the grafted polymer layer. | An increase in particle diameter and the appearance of a "hairy" or shell-like layer around the silica core after polymerization.[10][17] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the particles in dispersion. | An increase in the hydrodynamic radius after each successful grafting step. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the grafted polymer. | Requires cleaving the polymer from the silica surface (e.g., using HF). A narrow molecular weight distribution (Mw/Mn < 1.5) confirms a controlled polymerization.[8][18] |

| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the grafted polymer. | After cleaving, 1H NMR can confirm the chemical structure of the polymer chains.[1] |

Troubleshooting and Field-Proven Insights

-

Problem: Low grafting density.

-

Cause & Solution: Incomplete silanization or initiator immobilization. Ensure anhydrous conditions and sufficient reaction times. Confirm success of each step with FTIR or TGA before proceeding. The initiator density can be tuned by adjusting reaction conditions.[19]

-

-

Problem: Broad molecular weight distribution of grafted polymers.

-

Cause & Solution: The polymerization was not controlled. This is often due to impurities, especially oxygen. Ensure rigorous deoxygenation. The concentration of the deactivator (Cu(II)) is also crucial for control; sometimes a small amount is added at the start of the reaction.[11]

-

-

Problem: Particle aggregation.

-

Cause & Solution: Changes in surface chemistry can lead to instability in the chosen solvent. Irreversible aggregation can be a major issue.[11] Maintain the nanoparticles in a good solvent throughout the process and use ultrasonication to redisperse after each centrifugation step.

-

-

Problem: Polymer forms in solution but not on the surface.

-

Cause & Solution: Inefficient initiator immobilization or initiator detachment. Ensure thorough washing after the initiator immobilization step to remove any physisorbed initiator.

-

Conclusion

Surface-Initiated ATRP from silica nanoparticles is a robust and highly adaptable platform for creating advanced organic-inorganic hybrid materials.[4][5] By carefully controlling each step—from surface activation to polymerization—researchers can tailor the surface properties of silica nanoparticles with a high degree of precision. The protocols and insights provided in this application note serve as a comprehensive guide to achieving reproducible and successful surface modification, paving the way for innovations in drug delivery, advanced composites, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]

- 3. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Surface-Induced ARGET ATRP for Silicon Nanoparticles with Fluorescent Polymer Brushes | MDPI [mdpi.com]

- 10. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 14. osti.gov [osti.gov]

- 15. mdpi.com [mdpi.com]

- 16. Surface modification of silica nanoparticles by grafting poly(methyl methacrylate) using atom transfer radical polymerisation with activators regenerated by electron transfer - ProQuest [proquest.com]

- 17. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nanohybrid polymer brushes on silica for bioseparation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB00241B [pubs.rsc.org]

A Researcher's Guide to Covalent Surface Modification: Step-by-Step Functionalization of Glass Slides with Silanes

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the functionalization of glass slides using organosilanes. Aimed at researchers, scientists, and drug development professionals, this document elucidates the chemical principles of silanization, offers step-by-step instructions for achieving reproducible, high-quality functionalized surfaces, and discusses critical parameters and characterization techniques. By explaining the causality behind each experimental step, this guide empowers researchers to optimize their surface modification protocols for a wide range of applications, from cell culture and microarrays to biosensors and single-molecule studies.

Introduction: The Power of a Functionalized Surface

Glass, a ubiquitous substrate in biomedical research, is prized for its optical transparency, chemical inertness, and well-understood surface chemistry. However, for many advanced applications, the native glass surface must be chemically modified to introduce specific functionalities. This process, known as surface functionalization, is critical for the covalent immobilization of biomolecules such as DNA, proteins, and cells.[1][2]

Silanization is a robust and widely adopted method for modifying glass and other oxide-rich surfaces.[1] It involves the use of organosilane reagents that form stable, covalent bonds with the hydroxyl groups present on the glass surface, creating a functional monolayer that can be tailored for specific downstream applications.[1][3][4] This guide will walk you through the essential steps and considerations for successful glass slide silanization.

The Chemistry of Silanization: A Tale of Two Reactions

The magic of silanization lies in the dual reactivity of organosilane molecules. These molecules possess two key components: a hydrolyzable group (e.g., alkoxy or chloro group) and a non-hydrolyzable organofunctional group (e.g., amino, epoxy, thiol, or vinyl).[5]

The process unfolds in two primary stages:

-

Hydrolysis: The hydrolyzable groups on the silane react with trace amounts of water to form reactive silanol intermediates (Si-OH). This step is often catalyzed by acid or base.[6][7][8]

-

Condensation: The newly formed silanols then react with the hydroxyl groups (-OH) on the glass surface, forming stable siloxane bonds (Si-O-Si).[1][3] Lateral polymerization between adjacent silane molecules can also occur, creating a cross-linked network on the surface.[9]

The choice of organofunctional group is dictated by the intended application. For instance, an amino-terminated silane like (3-aminopropyl)triethoxysilane (APTES) is commonly used to create a positively charged surface ideal for electrostatic immobilization or for subsequent covalent attachment of biomolecules.[4][10]

Caption: The two-step mechanism of glass silanization.

Experimental Protocols: A Tale of Two Phases

Silanization can be performed via two primary methods: solution-phase deposition and vapor-phase deposition. The choice between these methods depends on the desired layer uniformity, scalability, and experimental setup.

Solution-Phase Deposition: The Workhorse Method

Solution-phase deposition is the more common and accessible method. It involves immersing the glass slides in a solution containing the silane. While straightforward, achieving a uniform monolayer requires careful control of experimental conditions to prevent the formation of aggregates and multilayers.[9][11][12]

Table 1: Common Silanes and Their Applications

| Organosilane | Functional Group | Typical Application |

| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH2) | General-purpose for introducing positive charge, protein and DNA immobilization.[10] |

| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Covalent attachment of maleimide-functionalized molecules, gold nanoparticle immobilization.[13][14] |

| Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | Immobilization of proteins and other biomolecules via reaction with amine or hydroxyl groups.[15] |

| Dichlorodimethylsilane | Methyl (-CH3) | Creating a hydrophobic surface.[16] |

Detailed Protocol for Solution-Phase Silanization with APTES:

This protocol is a robust starting point that can be adapted for other silanes.

Materials:

-

Glass microscope slides

-

Detergent (e.g., Alconox)

-

Acetone, HPLC grade

-

Ethanol, absolute

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene

-

Deionized (DI) water

-

Staining jars or beakers

-

Sonicator

-

Oven

-

Nitrogen or argon gas source

Step-by-Step Methodology:

-

Cleaning and Activation (The Critical First Step): The quality of your silanized surface is critically dependent on the cleanliness of the initial glass slide. The goal is to remove all organic residues and to activate the surface by exposing the maximum number of hydroxyl groups.

-

a. Detergent Wash: Sonicate the slides in a 2% detergent solution for 20 minutes.[17]

-

b. Rinse: Rinse thoroughly with DI water (10-15 times) until no bubbles are present.[17]

-

c. Organic Solvent Wash: Sonicate in acetone for 20 minutes, followed by a brief rinse with ethanol.[17][18]

-

d. Drying: Dry the slides under a stream of nitrogen or in an oven at 110°C for at least 10 minutes.[17]

-